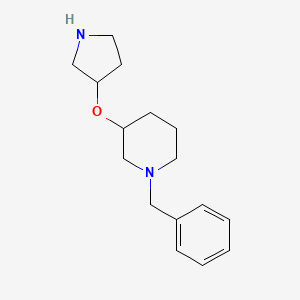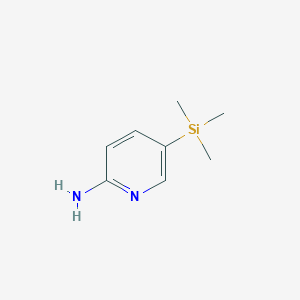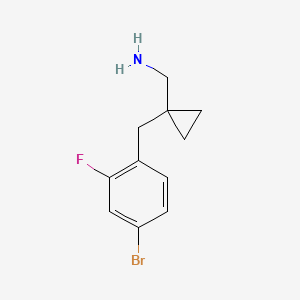
2-(Sulfanylmethyl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Sulfanylmethyl)benzene-1,4-diol is an organic compound with the molecular formula C7H8O2S It is a derivative of benzene, featuring two hydroxyl groups (-OH) at the 1 and 4 positions, and a sulfanylmethyl group (-CH2SH) at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Sulfanylmethyl)benzene-1,4-diol can be achieved through several methods. One common approach involves the reaction of 1,4-dihydroxybenzene (hydroquinone) with a sulfanylmethylating agent. For instance, the reaction of hydroquinone with 2-sulfanylbenzohydrazide in the presence of a base such as sodium hydroxide can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments would be essential for large-scale production.
化学反応の分析
Types of Reactions: 2-(Sulfanylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfanylmethyl group can be reduced to a methyl group.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as bromine or nitric acid can be used in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of 2-(sulfanylmethyl)-1,4-benzoquinone.
Reduction: Formation of 2-methylbenzene-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(Sulfanylmethyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its phenolic structure.
Medicine: Investigated for its potential antibacterial and antioxidant properties.
Industry: Used in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-(Sulfanylmethyl)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the sulfanylmethyl group can undergo nucleophilic attacks. These interactions can affect biological pathways, such as inhibiting bacterial growth by disrupting cell wall synthesis .
類似化合物との比較
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison: 2-(Sulfanylmethyl)benzene-1,4-diol is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity compared to other benzenediols.
特性
分子式 |
C7H8O2S |
|---|---|
分子量 |
156.20 g/mol |
IUPAC名 |
2-(sulfanylmethyl)benzene-1,4-diol |
InChI |
InChI=1S/C7H8O2S/c8-6-1-2-7(9)5(3-6)4-10/h1-3,8-10H,4H2 |
InChIキー |
FAEQCJDCOOYTDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)CS)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


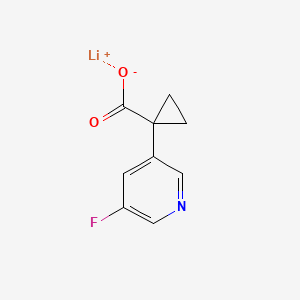
![N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide](/img/structure/B13588788.png)

![rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13588794.png)
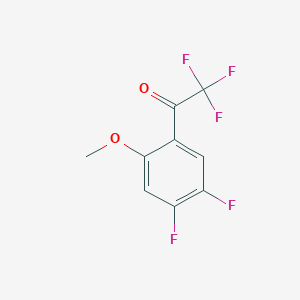
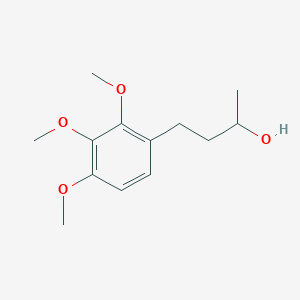

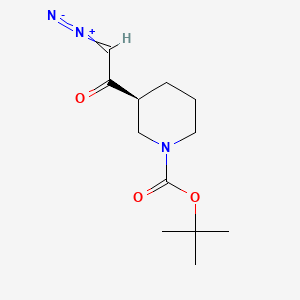
![4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride](/img/structure/B13588833.png)
